molecular formula C11H16F3NO5 B2542927 (2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid CAS No. 2375248-22-7

(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B2542927
CAS No.: 2375248-22-7
M. Wt: 299.246
InChI Key: CRUABPPTMKHIHH-BQBZGAKWSA-N
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Description

This compound is a pyrrolidine derivative with a stereochemically defined (2S,4S) configuration. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a trifluoromethoxy (-OCF₃) substituent at the C4 position. This compound is primarily used as a chiral intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antiviral agents .

Properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-5-6(19-11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUABPPTMKHIHH-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Stereochemical Effects

(2R,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid
  • Substituent : Phenyl (-C₆H₅) at C4.
  • Stereochemistry : (2R,4S) configuration.
  • Properties : Higher lipophilicity (LogD ~2.8 estimated) due to the aromatic phenyl group, compared to the target compound’s -OCF₃ group. The phenyl group may enhance π-π stacking in biological targets but reduces water solubility.
(2S,4R)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
  • Substituent : Fluoro (-F) at C4.
  • Stereochemistry : (2S,4R) configuration.
  • The electron-withdrawing effect of -F is weaker than -OCF₃, leading to a higher pKa (~4.2 estimated) .
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]pyrrolidine-2-carboxylic acid
  • Substituent: Bulky 2-chloro-4-(tert-pentyl)phenoxy group.
  • Properties: Calculated pKa = 3.62, LogD (pH 5.5) = 5.5. The aromatic phenoxy group increases molecular weight (C16H21NO4 vs. target’s C11H16F3NO5) and hydrophobicity, affecting membrane permeability .

Protecting Group and Functional Group Comparisons

Fmoc-L-Pro(4-CF₃)-OH (2S,4S)
  • Protecting Group : 9-Fluorenylmethyloxycarbonyl (Fmoc) instead of Boc.
  • Substituent : Trifluoromethyl (-CF₃) at C4.
  • Properties : Fmoc offers orthogonal protection for solid-phase peptide synthesis. The -CF₃ group is less polar than -OCF₃, resulting in lower aqueous solubility (LogD ~3.8 estimated). Molecular weight = 405.37 g/mol .
(2S,4R)-1-(4-Fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid
  • Functional Group : Sulfonyl (-SO₂) and hydroxyl (-OH) at C4.
  • Properties : The sulfonyl group enhances acidity (pKa ~2.5–3.0) and hydrogen-bonding capacity, making it suitable for enzyme active-site targeting. Hydroxyl introduces chirality-dependent reactivity .

Data Table: Key Properties of Target Compound and Analogs

Compound Name CAS Substituent (C4) Stereochemistry Molecular Formula Molecular Weight (g/mol) pKa (Calculated) LogD (pH 5.5) Key Applications
Target Compound - -OCF₃ (2S,4S) C₁₁H₁₆F₃NO₅ 307.25 ~3.5 (est.) ~1.8 (est.) Antiviral intermediates
(2R,4S)-Boc-4-phenyl 144069-70-5 -C₆H₅ (2R,4S) C₁₆H₂₁NO₄ 291.34 ~4.0 ~2.8 Lab research
(2S,4R)-Boc-4-fluoro 12043048 -F (2S,4R) C₁₀H₁₆FNO₄ 233.24 ~4.2 ~1.5 Peptide synthesis
(2S,4S)-Boc-4-phenoxy 1354487-39-0 -O-C₆H₃Cl (2S,4S) C₂₂H₂₈ClNO₅ 438.91 3.62 5.5 Lipophilic intermediates
Fmoc-L-Pro(4-CF₃) 1242934-32-2 -CF₃ (2S,4S) C₂₁H₁₈F₃NO₄ 405.37 ~3.8 ~3.8 Solid-phase synthesis

Q & A

Basic: What synthetic strategies are recommended for the preparation of this compound?

Answer:
The synthesis typically involves multi-step routes:

  • Protection/Deprotection: Use tert-butoxycarbonyl (Boc) to protect the pyrrolidine nitrogen. This group is stable under acidic conditions and can be removed with trifluoroacetic acid (TFA) .
  • Alkylation/Functionalization: Introduce the trifluoromethoxy group via nucleophilic substitution or radical-mediated fluorination. For example, decarboxylation-alkylation steps using nucleophiles like 1-phenyl-1-trimethylsiloxyethylene under palladium catalysis (e.g., 66% yield achieved in similar systems) .
  • Purification: Employ silica gel chromatography (hexanes/EtOAC gradients) or recrystallization for high purity (>97% HPLC) .

Key Data:

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DMAP, DCM~85%
Trifluoromethoxy IntroductionAgOTf, TFAA, R-OCF₃50-70%
PurificationHexanes/EtOAc (30:70)>95%

Advanced: How does the trifluoromethoxy group impact conformational stability and reactivity?

Answer:
The -OCF₃ group introduces:

  • Electron-Withdrawing Effects: Stabilizes transition states in nucleophilic reactions (e.g., amide bond formation) by polarizing adjacent bonds .
  • Hydrophobic Interactions: Enhances membrane permeability in biological assays, as observed in fluorinated pseudo-proline derivatives .
  • Conformational Rigidity: NMR studies (¹H/¹⁹F) and X-ray crystallography reveal restricted rotation around the C-O bond, favoring gauche conformations in solution .

Methodological Insight:

  • Use dynamic NMR (DNMR) to quantify rotational barriers.
  • Compare with difluoromethoxy (-OCF₂H) analogs to assess steric/electronic trade-offs .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis .
  • Spill Response: Absorb with inert material (e.g., vermiculite), avoid water contact (risk of HF release), and dispose via hazardous waste protocols .

Emergency Measures:

  • Inhalation: Move to fresh air; administer oxygen if needed .
  • Skin Contact: Rinse with water for 15 min; seek medical attention if irritation persists .

Advanced: How can low yields in the decarboxylation-alkylation step be optimized?

Answer:
Common issues and solutions:

  • Nucleophile Reactivity: Increase equivalents of alkylating agents (e.g., 5:1 ratio) or switch to more electrophilic reagents (e.g., trifluoroethyl iodides) .
  • Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands (XPhos) to enhance turnover .
  • Solvent Effects: Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions .

Case Study:
A 20% yield improvement was achieved using Pd(OAc)₂ (5 mol%) and Cs₂CO₃ in tert-butanol at 100°C for 5.5 h .

Basic: What analytical techniques validate the compound’s purity and structure?

Answer:

  • HPLC: Purity assessment (>97%) with C18 columns (MeCN/H₂O mobile phase) .
  • NMR: ¹H/¹³C/¹⁹F spectra confirm regiochemistry (e.g., 4-S configuration via coupling constants) .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = calc. 356.12) .

Advanced: How to design analogs to study structure-activity relationships (SAR)?

Answer:

  • Fluorine Scanning: Replace -OCF₃ with -OCH₃, -OCF₂H, or -OCF₂CF₃ to probe electronic/hydrophobic contributions .
  • Stereochemical Variants: Synthesize (2R,4S) or (2S,4R) diastereomers to assess chiral center impacts on bioactivity .
  • Biological Assays: Test analogs in enzyme inhibition (e.g., proteases) or cellular permeability assays (Caco-2 models) .

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